

# Application Notes and Protocols for CO<sub>2</sub> Conversion Using Ru/C Catalysts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ruthenium carbon

Cat. No.: B1368696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the conversion of carbon dioxide (CO<sub>2</sub>) into valuable chemical products using Ruthenium-on-carbon (Ru/C) catalysts. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting experiments in this field.

## Catalyst Preparation Methodologies

The performance of a Ru/C catalyst is highly dependent on its synthesis method. Below are protocols for two common preparation techniques: incipient wetness impregnation and excess solvent impregnation.

## Protocol: Incipient Wetness Impregnation for Alumina-Supported Ru Catalysts

This method is suitable for achieving a well-dispersed catalyst on a porous support like alumina.<sup>[1]</sup>

Materials:

- Ruthenium (III) nitrosyl nitrate (Ru(NO)(NO<sub>3</sub>)<sub>3</sub>) solution
- Alumina (Al<sub>2</sub>O<sub>3</sub>) support (calcined)

- Potassium nitrate ( $\text{KNO}_3$ ) (for promoted catalysts)
- Distilled water
- Drying oven
- Calcination furnace

#### Procedure:

- Support Preparation: Calcine the alumina support at a high temperature (e.g.,  $400^\circ\text{C}$ ) for 4 hours to remove any adsorbed impurities.
- Impregnation Solution Preparation: Prepare an aqueous solution of Ruthenium (III) nitrosyl nitrate. The concentration should be calculated to achieve the desired Ru weight percentage (e.g., 0.5 wt%) on the support, matching the pore volume of the alumina.
- Impregnation: Add the  $\text{Ru}(\text{NO})(\text{NO}_3)_3$  solution to the calcined alumina support dropwise until the pores are completely filled (incipient wetness point).
- Drying: Dry the impregnated support in an oven at  $100^\circ\text{C}$  for approximately 12 hours.<sup>[1]</sup>
- Calcination: Calcine the dried catalyst in air at  $400^\circ\text{C}$  for 4 hours.<sup>[1]</sup>
- (Optional) Promoter Addition: For promoted catalysts, prepare a  $\text{KNO}_3$  solution and impregnate the  $\text{Ru}/\text{Al}_2\text{O}_3$  catalyst using the same incipient wetness impregnation method, followed by drying.<sup>[1]</sup>

## Protocol: Excess Solvent Impregnation for Ru/C Catalysts

This method involves suspending the support material in a solution containing the metal precursor.<sup>[2]</sup>

#### Materials:

- Ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ )

- Carbon support (e.g., activated carbon, graphitized carbon)
- Distilled water
- Oil bath
- Stirring plate
- Drying oven
- Calcination furnace

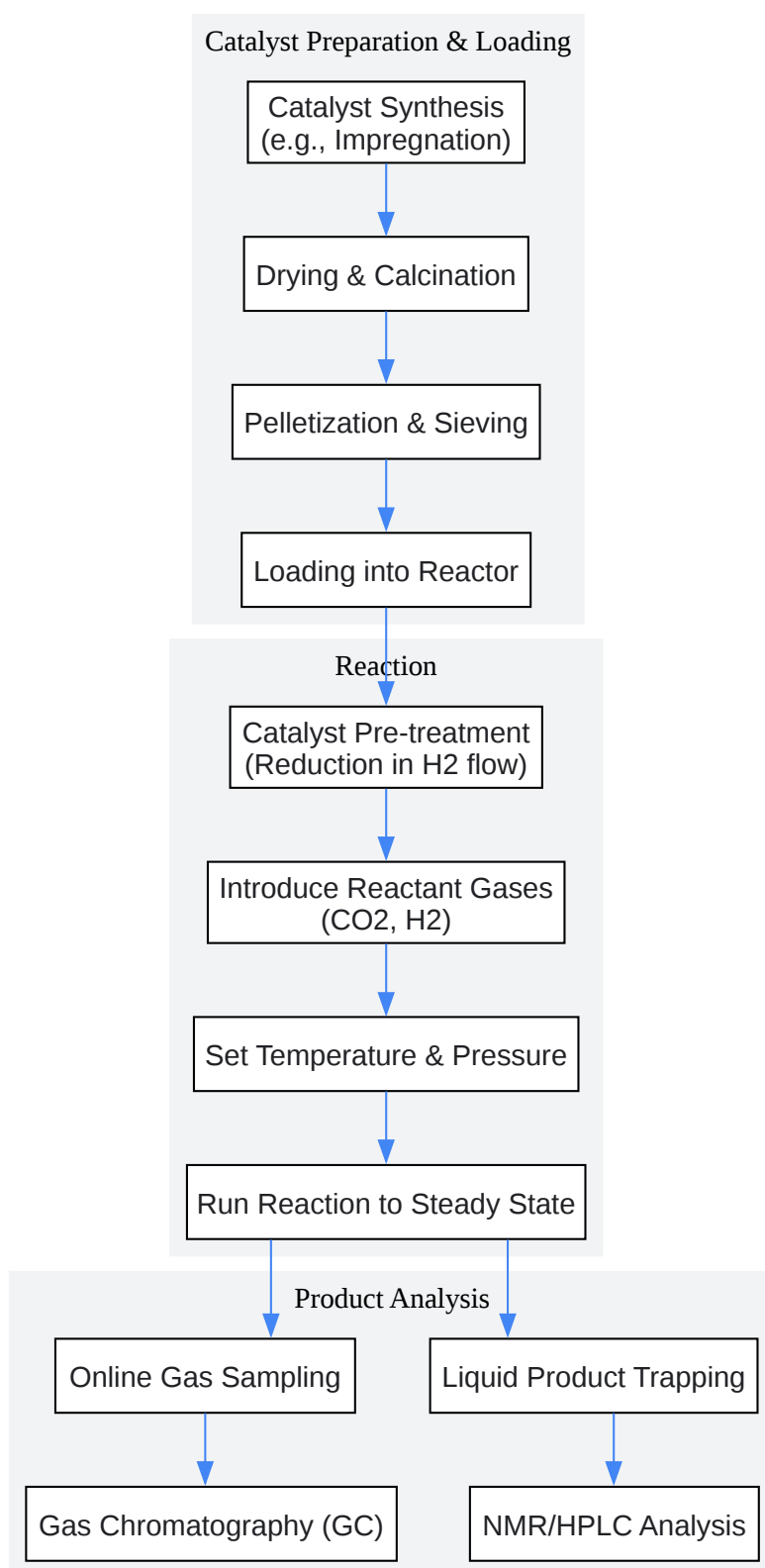
Procedure:

- Precursor Solution: Dissolve the required amount of Ruthenium(III) chloride hydrate in distilled water to achieve the target nominal mass loading (e.g., 1% Ru) on the final catalyst.  
[\[2\]](#)
- Impregnation: Pour the carbon support into the precursor solution.
- Solvent Evaporation: Place the mixture in an oil bath heated to 323 K (50°C) and stir until all the solvent has evaporated.[\[2\]](#)
- Drying: Dry the resulting powder in an oven at 378 K (105°C) overnight.[\[2\]](#)
- Calcination: Calcine the dried powder at 473 K (200°C) for 4 hours in static air.[\[2\]](#)

## Experimental Protocols for CO<sub>2</sub> Conversion

The following protocols outline the general procedures for CO<sub>2</sub> hydrogenation to various products using Ru/C catalysts in a fixed-bed reactor setup.

## General Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for CO<sub>2</sub> hydrogenation experiments.

## Protocol: CO<sub>2</sub> Methanation

This protocol is aimed at the production of methane (synthetic natural gas).<sup>[2][3]</sup>

Apparatus:

- Fixed-bed reactor system
- Mass flow controllers for CO<sub>2</sub>, H<sub>2</sub>, and inert gas (e.g., N<sub>2</sub>)
- Temperature controller and furnace
- Back-pressure regulator
- Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and detectors (TCD and/or FID)

Procedure:

- Catalyst Loading: Load a known mass of the prepared Ru/C catalyst into the reactor.
- Pre-treatment/Reduction: Heat the catalyst under a flow of hydrogen (e.g., 5% H<sub>2</sub>/N<sub>2</sub>) to reduce the ruthenium oxide to its active metallic state. A typical condition is 150 minutes of exposure.<sup>[4]</sup>
- Reaction Initiation: Introduce the reactant gas mixture (CO<sub>2</sub> and H<sub>2</sub>) at a specific ratio (e.g., H<sub>2</sub>/CO<sub>2</sub> = 4/1) and flow rate (defined by the desired space velocity) into the reactor.
- Reaction Conditions: Set the desired reaction temperature (e.g., 190-320°C) and pressure.<sup>[3][4]</sup>
- Product Analysis: Once the reaction reaches a steady state, analyze the composition of the effluent gas stream using an online GC to determine CO<sub>2</sub> conversion and product selectivity (CH<sub>4</sub>, CO). The CO<sub>2</sub> consumption rate and product selectivities can be calculated from the GC data.<sup>[2]</sup>

## Protocol: CO<sub>2</sub> Hydrogenation to Formic Acid

This protocol focuses on the synthesis of formic acid in an aqueous medium.[5][6]

#### Apparatus:

- High-pressure autoclave reactor
- Magnetic stirrer
- Temperature and pressure controllers
- System for gas flushing (N<sub>2</sub>, CO<sub>2</sub>, H<sub>2</sub>)
- Liquid sampling system
- <sup>1</sup>H NMR spectrometer or HPLC for product quantification

#### Procedure:

- **Catalyst Pre-treatment:** Pretreat the catalyst under hydrogen pressure (e.g., 10 MPa) at a moderate temperature (e.g., 45°C) for a short duration (e.g., 20 minutes).[5]
- **Reactant Loading:** After pretreatment, flush the autoclave with nitrogen. Add the reaction solvent (e.g., 10 mL of water) and an internal standard (e.g., dioxane for <sup>1</sup>H NMR analysis) to the reactor.[5]
- **CO<sub>2</sub> Absorption:** Replace the nitrogen with CO<sub>2</sub> by flushing the system 2-3 times. Pressurize with CO<sub>2</sub> (e.g., 20 bar) and heat to allow for CO<sub>2</sub> absorption into the solution (e.g., 80°C for 1 hour).[5]
- **Hydrogenation:** Introduce hydrogen to the desired pressure (e.g., 40 bar) and maintain the reaction temperature (e.g., 80°C) for a set duration (e.g., 6 hours).[5]
- **Product Recovery and Analysis:** After the reaction, cool the autoclave, degas it, and filter the resulting mixture. Analyze the filtrate using <sup>1</sup>H NMR or HPLC to quantify the formic acid produced.[5]

## Protocol: CO<sub>2</sub> Hydrogenation to Methanol/Methyl Formate

This protocol describes the synthesis of methanol or its ester, methyl formate.<sup>[7][8]</sup>

Apparatus:

- High-pressure batch reactor or continuous flow reactor
- Gas supply for CO<sub>2</sub> and H<sub>2</sub>
- Solvent (e.g., THF, methanol)
- Acid co-catalyst (e.g., HNTf<sub>2</sub>) may be required for some systems.<sup>[9]</sup>
- GC or NMR for product analysis

Procedure:

- **Catalyst and Reactant Loading:** In a batch reactor, charge the catalyst, solvent, and any co-catalysts. For methyl formate production, methanol is used as a reactant and solvent.<sup>[8]</sup>
- **Reaction Conditions:** Seal the reactor, purge with N<sub>2</sub>, and then pressurize with CO<sub>2</sub> (e.g., 20 bar) and H<sub>2</sub> (e.g., 60-80 bar). Heat the reactor to the desired temperature (e.g., 140-160°C) for a specified time (e.g., 16 hours).<sup>[7][8]</sup>
- **Product Analysis:** After cooling and depressurizing the reactor, analyze the liquid phase by GC or NMR to determine the concentration of methanol or methyl formate.

## Data Presentation

### Catalyst Characterization Data

Parameter	Ru/Al <sub>2</sub> O <sub>3</sub> [1]	Ru/C[2]	Ru-Na <sub>2</sub> CO <sub>3</sub> /Al <sub>2</sub> O <sub>3</sub> [4]
Ru Loading (wt%)	0.5	1.0	5.0
Support	Alumina	Carbon	Na <sub>2</sub> CO <sub>3</sub> /Alumina
Preparation Method	Incipient Wetness	Excess Solvent	Impregnation
Calcination Temp.	400°C (in air)	200°C (in air)	250°C (in air)

## CO<sub>2</sub> Methanation Performance Data

Catalyst	Temp. (°C)	Pressure (bar)	H <sub>2</sub> /CO <sub>2</sub> Ratio	CO <sub>2</sub> Conversion (%)	CH <sub>4</sub> Selectivity (%)	Reference
Ru/TiO <sub>2</sub>	190	Ambient	4	-	>95	[3]
Ru/ZrO <sub>2</sub>	>200	Ambient	4	-	>95	[3]
Ru/Al <sub>2</sub> O <sub>3</sub>	>200	Ambient	4	-	>95	[3]
5% Ru, 10% Na <sub>2</sub> CO <sub>3</sub> /Al <sub>2</sub> O <sub>3</sub>	320	Ambient	5% H <sub>2</sub> /N <sub>2</sub>	-	High	[4]
Ru/γ-Al <sub>2</sub> O <sub>3</sub>	325	Ambient	-	100	100	[10]

## CO<sub>2</sub> to Formic Acid/Methanol Performance Data

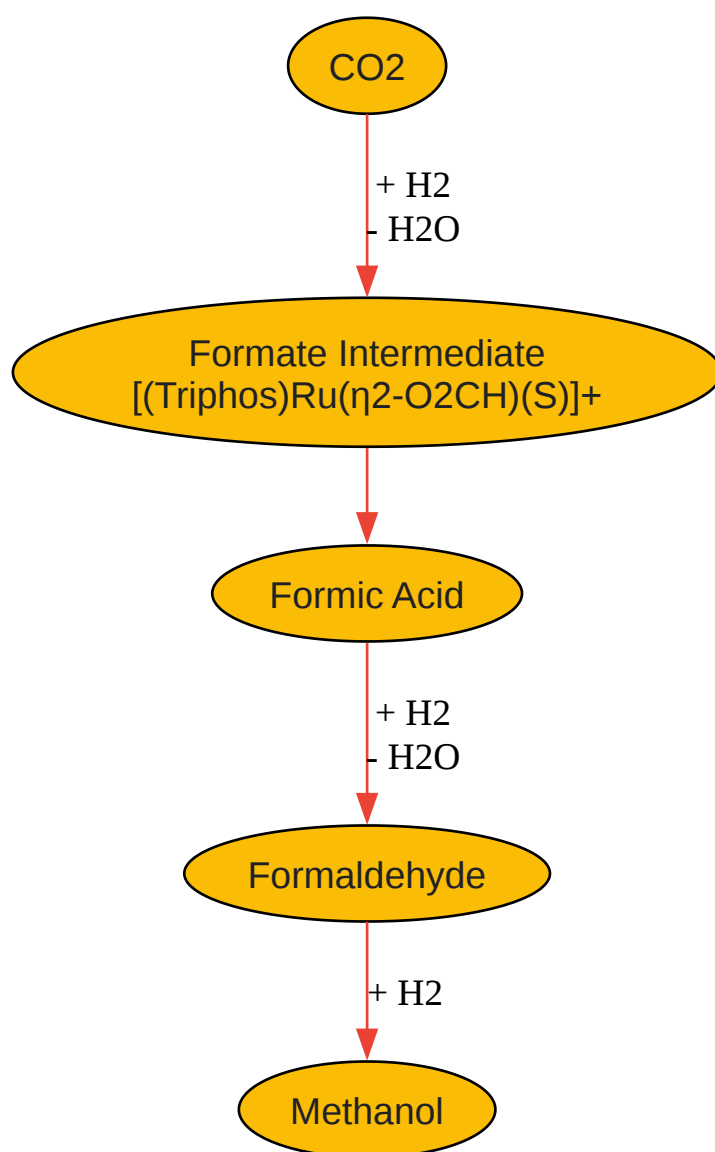
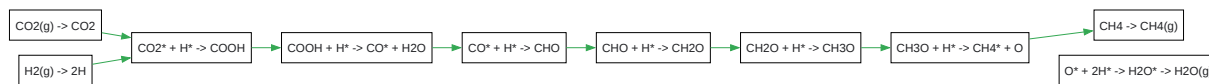
Catalyst System	Product	Temp. (°C)	Pressure (bar)	TON	Reference
Ru-Triphos/HNTf <sub>2</sub>	Methanol	140	80 (20 CO <sub>2</sub> , 60 H <sub>2</sub> )	70 (in 1h)	<a href="#">[7]</a>
RuCl <sub>2</sub> (PMe <sub>3</sub> ) <sub>4</sub>	Methyl Formate	100	215 (135 CO <sub>2</sub> , 80 H <sub>2</sub> )	TOF = 55 h <sup>-1</sup>	<a href="#">[8]</a>
Ru/γ-Al <sub>2</sub> O <sub>3</sub> (2.0 wt%)	Formic Acid	80	135	-	<a href="#">[6]</a>

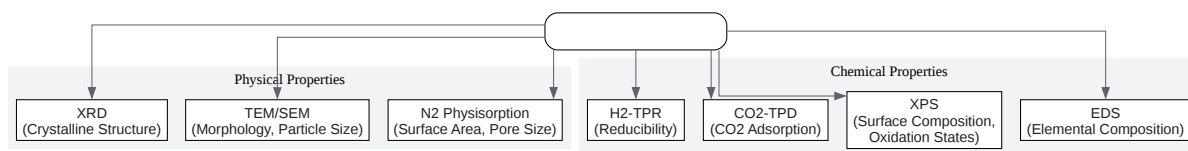
TON: Turnover Number, TOF: Turnover Frequency

## Reaction Pathways and Mechanisms

The conversion of CO<sub>2</sub> over Ru-based catalysts can proceed through different pathways depending on the reaction conditions and catalyst formulation.

### CO<sub>2</sub> Methanation Pathway





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbon dioxide conversion to fuel over alumina-supported ruthenium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CO2 hydrogenation on ruthenium: comparative study of catalyst supports - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Ruthenium in CO2 Capture and Catalytic Conversion to Fuel by Dual Function Materials (DFM) [mdpi.com]
- 5. Hydrotalcite Anchored Ruthenium Catalyst for CO2 Hydrogen... [degruyterbrill.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Single-site ruthenium catalyst supported on zeolite for CO2 hydrogenation to methyl formate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Application Notes and Protocols for CO<sub>2</sub> Conversion Using Ru/C Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368696#methodologies-for-co2-conversion-using-ru-c-catalysts]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)